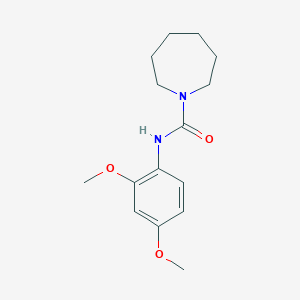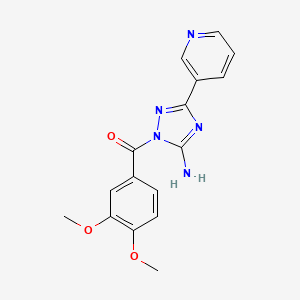
1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, also known as BPTP-DPhT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. BPTP-DPhT is a derivative of hydrazone, which is a class of organic compounds that has been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in the development and progression of cancer and inflammation. This compound has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been shown to have anti-oxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone in laboratory experiments is its high purity, which allows for accurate and reproducible results. In addition, this compound is relatively easy to synthesize and is stable under a wide range of conditions. However, one of the main limitations of using this compound in laboratory experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are a number of potential future directions for the study of 1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, including the development of new anti-cancer and anti-inflammatory drugs based on its structure and mechanism of action. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other fields such as agriculture and environmental science. Finally, the development of new synthesis methods for this compound may allow for the production of larger quantities of the compound, which could facilitate further research and development.
Synthesemethoden
The synthesis of 1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction between 1-(4-butylphenyl)ethanone and 5,6-diphenyl-1,2,4-triazin-3-ylhydrazine in the presence of a suitable catalyst. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anti-tumor properties and has been proposed as a potential candidate for the development of new anti-cancer drugs. In addition, this compound has been shown to have anti-inflammatory properties and has been proposed as a potential candidate for the development of new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-butylphenyl)ethylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5/c1-3-4-11-21-16-18-22(19-17-21)20(2)29-31-27-28-25(23-12-7-5-8-13-23)26(30-32-27)24-14-9-6-10-15-24/h5-10,12-19H,3-4,11H2,1-2H3,(H,28,31,32)/b29-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZCICMHMACLLR-ZTKZIYFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)/C(=N/NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)

![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)

![1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5693893.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)